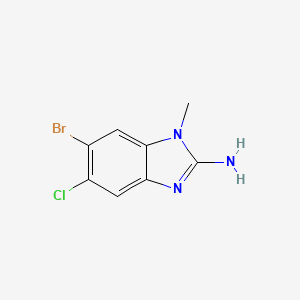![molecular formula C11H22ClNO2 B13462691 [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is a chemical compound that features a piperidine ring and an oxane ring, connected via a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine using a catalyst such as molybdenum disulfide.
Formation of the Oxane Ring: The oxane ring can be synthesized through various methods, including cyclization reactions involving epoxides and alcohols.
Connecting the Rings: The piperidine and oxane rings are connected via a methanol group through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and cyclization processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the oxane ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated alcohols and alkanes.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is used as an intermediate for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may be investigated for its efficacy in treating various diseases, including neurological disorders and infections.
Industry
The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mecanismo De Acción
The mechanism of action of [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Oxane: A compound featuring the oxane ring.
Piperidinones: Compounds with a piperidine ring and a ketone group.
Uniqueness
[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride is unique due to its combination of a piperidine ring and an oxane ring, connected via a methanol group. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H22ClNO2 |
|---|---|
Peso molecular |
235.75 g/mol |
Nombre IUPAC |
(4-piperidin-4-yloxan-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c13-9-11(3-7-14-8-4-11)10-1-5-12-6-2-10;/h10,12-13H,1-9H2;1H |
Clave InChI |
QAIYRFJHXOAEDP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2(CCOCC2)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (S)-6-ethynyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13462620.png)
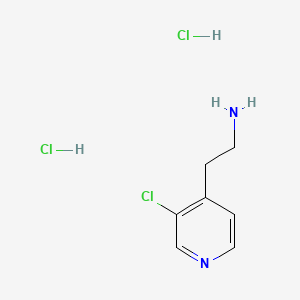
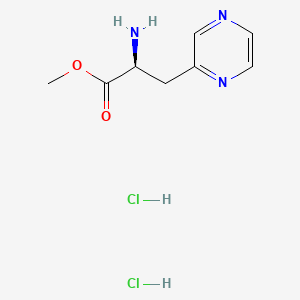
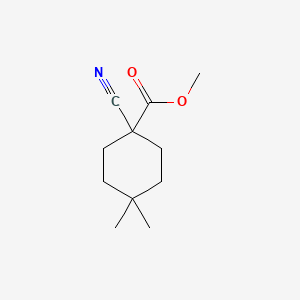
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
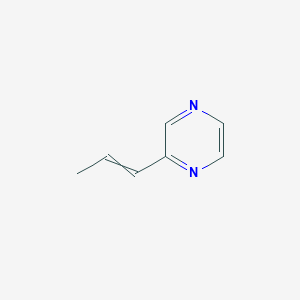
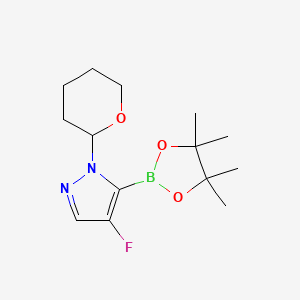
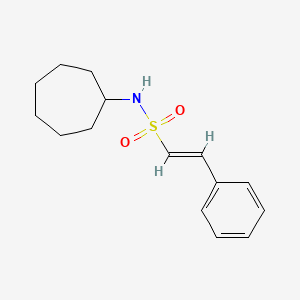
![Tert-butyl (4s)-6-formyl-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13462666.png)
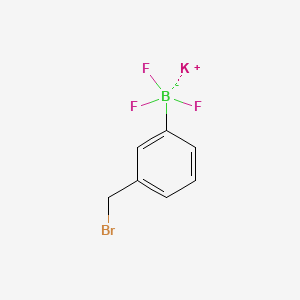
![3-chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13462684.png)
![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
